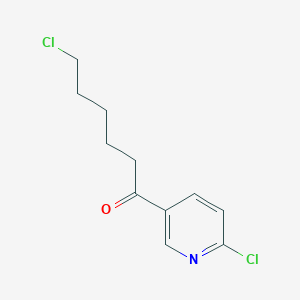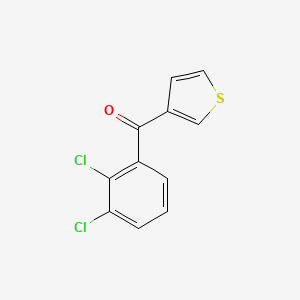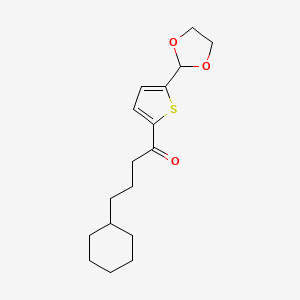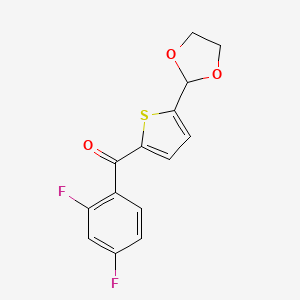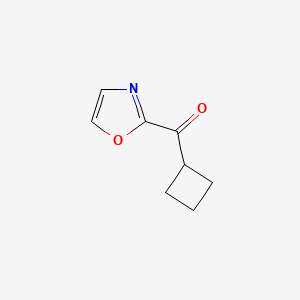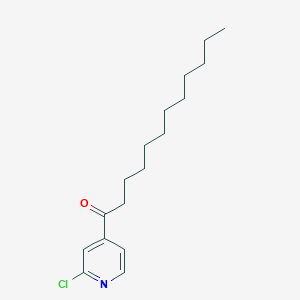
6-Methylchromone hydrate
Descripción general
Descripción
6-Methylchromone hydrate is a chromone derivative . Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones .
Synthesis Analysis
6-Methylchromone may be employed as an activated alkene in the methanolic trimethylamine or sodium methoxide catalyzed Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes .Molecular Structure Analysis
The molecular formula of 6-Methylchromone hydrate is C10H8O2·xH2O . The molecular weight is 160.17 g/mol (anhydrous basis) . The SMILES string representation is [H]O [H].Cc1ccc2OC=CC(=O)c2c1 .Chemical Reactions Analysis
6-Methylchromone hydrate can participate in various chemical reactions. For instance, it can be used as an activated alkene in the methanolic trimethylamine or sodium methoxide catalyzed Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes .Physical And Chemical Properties Analysis
6-Methylchromone hydrate is a white crystalline powder . It is insoluble in water but soluble in chloroform, 5% NaOH solution, ethyl acetate, and alcohol . The melting point ranges from 76.0°C to 78.0°C .Aplicaciones Científicas De Investigación
Chemical Transformations
6-Methylchromone hydrate has been a subject of research in chemical transformations. Studies have shown its reactivity towards nucleophilic reagents, leading to the formation of various heterocyclic systems. These transformations offer insights into the compound's versatile chemical behavior and potential applications in synthetic chemistry (Ibrahim & El-Gohary, 2016).
Photovoltaic Applications
In the context of materials science, 6-methylchromone hydrate has been used to create novel compounds with potential applications in photovoltaic devices. Studies have explored its chemical transformation and the resulting optical properties, highlighting its potential in the development of new materials for energy conversion (Halim et al., 2018).
Natural Product Chemistry
The compound has been identified in natural sources, such as the mycelia and culture filtrate of the mangrove endophytic fungus Pestalotiopsis sp. Research in this area focuses on isolating and characterizing new chromones and their derivatives, which can have various biological activities (Xu et al., 2009).
Synthetic Chemistry
Research in synthetic chemistry has focused on synthesizing various derivatives of 6-methylchromone and exploring their reactivity. This research is foundational for understanding the compound's properties and potential applications in medicinal chemistry and material science (Mahmoud, Soliman & Bakeer, 1990).
Spectroscopic Studies
Spectroscopic studies of 6-methylchromone derivatives have been conducted to understand their molecular structure and properties. Such studies are essential for applications in fields like drug design and materials science (Mariappan & Sundaraganesan, 2014).
Antimicrobial and Cytotoxic Effects
Research has also been conducted on the antimicrobial and cytotoxic effects of 6-methylchromone derivatives. These studies are crucial for exploring the therapeutic potential of these compounds (Tamayo et al., 2017).
Computational Studies
Computational studies on 6-methylchromone derivatives have been conducted to predict their reactivity and interaction with biological targets. This research is instrumental in drug discovery and design processes (Mary et al., 2021).
Safety and Hazards
6-Methylchromone hydrate is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician .
Mecanismo De Acción
Target of Action
It is known that the compound can potentially interact with various biological targets due to its chemical structure .
Mode of Action
It is known to act as an activated alkene in the methanolic trimethylamine or sodium methoxide catalyzed Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes
Biochemical Pathways
The specific biochemical pathways affected by 6-Methylchromone hydrate are not well-documented. Given its chemical structure and known reactivity, it is plausible that it may influence various metabolic pathways. The exact pathways and their downstream effects remain to be elucidated .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in chloroform, 5% sodium hydroxide solution, ethyl acetate, and alcohol . These solubility properties may influence its absorption and distribution within the body, potentially affecting its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methylchromone hydrate. For instance, its solubility properties suggest that it may be more effective in certain environments (e.g., where chloroform, sodium hydroxide, ethyl acetate, or alcohol are present) compared to others . Furthermore, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
6-methylchromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2.H2O/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-6H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQUUMSUBFRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583679 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207511-19-1 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylchromone hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



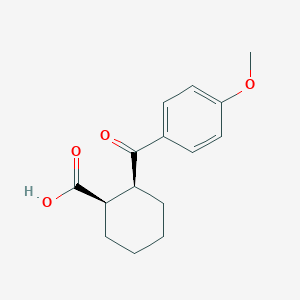
![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)
![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)
